- Isolation and structural characterization of the elusive 1:1 adduct of hydrazine and carbon dioxide, Chemical Communications (Cambridge, 2011, 47(40), 11219-11221
Cas no 959-36-4 (Salicylaldehyde azine)
Salicylaldehyde azine Chemical and Physical Properties
Names and Identifiers
-
- Salicylaldehyde azine
- alpha,alpha-azinodi-o-cresol, of a kind used as a luminophore
- Salicylaldazine
- 2-Hydroxybenzaldehyde azine
- Salicylaldehyde Azin
- Salicylalazine
- alpha,alpha'-Azinodi-o-cresol
- Benzaldehyde, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazone (9CI)
- Salicylaldehyde, azine (6CI, 7CI, 8CI)
- 2,2′-Dihydroxybenzalazine
- Bis[2-hydroxybenzaldehyde] hydrazone
- N,N′-Bis(salicylidene)hydrazine
- NSC 695048
- NSC 864
- o-Hydroxybenzaldazine
- Salazine
- Salicylazine
-
- MDL: MFCD00043496
- Inchi: 1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H
- InChI Key: STOVYWBRBMYHPC-UHFFFAOYSA-N
- SMILES: OC1C(C=NN=CC2C(O)=CC=CC=2)=CC=CC=1
- BRN: 1913597
Computed Properties
- Exact Mass: 240.09000
- Monoisotopic Mass: 240.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 496
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 2
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 3.7
- Topological Polar Surface Area: 58.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.17
- Melting Point: 216.0 to 220.0 deg-C
- Boiling Point: 399.1℃ at 760 mmHg
- Flash Point: 256.1 °C
- Refractive Index: 1.596
- Solubility: Soluble in dimethyl sulfoxide, methanol and ethyl acetate. Slightly soluble in water.
- Water Partition Coefficient: Soluble in dimethyl sulfoxide, methanol and ethyl acetate. Slightly soluble in water.
- PSA: 65.18000
- LogP: 2.55080
- Solubility: Not determined
- Sensitiveness: Sensitive to air
Salicylaldehyde azine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P280,P305
P351
P338,P304
P340,P405,P501a - Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature(BD15267)
Salicylaldehyde azine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Salicylaldehyde azine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM117355-500g |
Salicylaldehyde Azine |
959-36-4 | 95% | 500g |
$309 | 2021-06-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0850-25G |
Salicylaldehyde Azine |
959-36-4 | >98.0%(GC) | 25g |
¥1260.00 | 2024-04-15 | |
| Fluorochem | 005449-1g |
Salicylaldehyde azine |
959-36-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 005449-10g |
Salicylaldehyde azine |
959-36-4 | 97% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 005449-25g |
Salicylaldehyde azine |
959-36-4 | 97% | 25g |
£31.00 | 2022-03-01 | |
| Fluorochem | 005449-100g |
Salicylaldehyde azine |
959-36-4 | 97% | 100g |
£93.00 | 2022-03-01 | |
| Alichem | A019140825-500g |
2-((Benzylidenehydrazono)methyl)phenol |
959-36-4 | 95% | 500g |
$349.80 | 2023-08-31 | |
| Ambeed | A117926-5g |
2,2'-(Hydrazine-1,2-diylidenebis(methanylylidene))diphenol |
959-36-4 | 97% | 5g |
$10.0 | 2025-04-14 | |
| Ambeed | A117926-25g |
2,2'-(Hydrazine-1,2-diylidenebis(methanylylidene))diphenol |
959-36-4 | 97% | 25g |
$25.0 | 2025-04-14 | |
| Ambeed | A117926-100g |
2,2'-(Hydrazine-1,2-diylidenebis(methanylylidene))diphenol |
959-36-4 | 97% | 100g |
$87.0 | 2025-04-14 |
Salicylaldehyde azine Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Solvents: Water
- preparation and anticancer activity of transition metal complexes with 3,6-di(2'-hydroxy-5'-chlorophenyl)-(S)-tetrazine, China, , ,
Production Method 5
Production Method 6
Production Method 7
Production Method 8
- Photoactivatable Aggregation-Induced Emission Fluorophores with Multiple-Color Fluorescence and Wavelength-Selective Activation, Chemistry - A European Journal, 2015, 21(11), 4326-4332
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
- Efficient and versatile catalysis for β-alkylation of secondary alcohols through hydrogen auto transfer process with newly designed ruthenium(II) complexes containing ON donor aldazine ligands, Journal of Coordination Chemistry, 2017, 70(17), 3065-3079
Production Method 19
- Effect of time in the synthesis of an intermediate of phenothiazine derivatives, Asian Journal of Chemistry, 2010, 22(9), 6922-6926
Production Method 20
Salicylaldehyde azine Raw materials
- 2-Hydroxybenzaldehyde
- Ethanone, 1,1'-(10-ethyl-10H-phenothiazine-3,7-diyl)bis-, dihydrazone (9CI)
- Hydrazinecarboxylicacid (9CI)
Salicylaldehyde azine Preparation Products
Salicylaldehyde azine Suppliers
Salicylaldehyde azine Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Salicylaldehyde azine
Salicylaldehyde Azine: A Comprehensive Overview
Salicylaldehyde azine, also known by its CAS number 959-36-4, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique properties. This compound, which belongs to the class of organic azines, is derived from salicylaldehyde and exhibits a wide range of functionalities that make it valuable in various fields, including materials science, pharmaceuticals, and environmental chemistry.
The molecular structure of salicylaldehyde azine consists of a benzene ring with a hydroxyl group at the ortho position and an aldehyde group at the para position. The azine functional group further enhances its reactivity and potential for chemical transformations. Recent studies have highlighted its ability to undergo various condensation reactions, making it a valuable precursor in the synthesis of complex organic molecules.
One of the most notable applications of salicylaldehyde azine is in the field of materials science, where it serves as a building block for the synthesis of advanced polymers and hybrid materials. Researchers have demonstrated that this compound can be used to create stimuli-responsive materials, which exhibit changes in their physical properties in response to external stimuli such as temperature or pH levels. These materials hold promise for applications in drug delivery systems and smart packaging technologies.
In the pharmaceutical industry, salicylaldehyde azine has been explored as a potential drug delivery agent. Its ability to form stable complexes with metal ions has led to its use in the development of metallo-drug conjugates, which can enhance the efficacy and reduce the toxicity of certain medications. Recent studies have also shown that this compound can act as a carrier for anti-cancer drugs, enabling targeted delivery to cancer cells while minimizing damage to healthy tissues.
The environmental applications of salicylaldehyde azine are equally compelling. It has been utilized as a precursor for the synthesis of adsorbents capable of removing heavy metals from contaminated water. These adsorbents exhibit high selectivity and capacity for metals such as lead and mercury, making them valuable tools in water purification processes. Additionally, research into its catalytic properties has revealed its potential as a catalyst for organic transformations, offering an eco-friendly alternative to traditional catalysts.
Recent advancements in green chemistry have further expanded the scope of salicylaldehyde azine. Scientists have developed sustainable methods for its synthesis using renewable resources and energy-efficient techniques. These methods not only reduce the environmental footprint but also enhance the scalability of production processes, making it more accessible for industrial applications.
In conclusion, salicylaldehyde azine (CAS No. 959-36-4) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical properties and versatility make it an invaluable tool in modern chemistry. As research continues to uncover new potential uses and improved synthesis methods, this compound is poised to play an even more significant role in shaping future technologies and innovations.
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